molecular formula C5H8N2O B1373338 N-(2-cyanoethyl)-N-methylformamide CAS No. 54014-00-5

N-(2-cyanoethyl)-N-methylformamide

Cat. No. B1373338
CAS RN: 54014-00-5
M. Wt: 112.13 g/mol
InChI Key: GNIARTJEBSBYFL-UHFFFAOYSA-N
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Description

“N-(2-cyanoethyl)-N-methylformamide” seems to be a specific type of phosphoramidite compound . Phosphoramidites are derivatives of natural or synthetic nucleosides and are used to synthesize oligonucleotides, relatively short fragments of nucleic acid and their analogs .


Synthesis Analysis

Phosphoramidites are synthesized from their corresponding alcohols, which is accomplished with short reaction times, near-quantitative yields, and without the need for purification before being submitted directly to automated oligonucleotide synthesis . The common method involves treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid .


Chemical Reactions Analysis

Phosphoramidites are used in the synthesis of oligonucleotides. The key step in this synthetic approach for DNA synthesis is the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide .


Physical And Chemical Properties Analysis

Related compounds such as “2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite” have a boiling point of 100 °C at 0.5 mmHg, a density of 0.949 g/mL at 25 °C, and a refractive index of n20/D 1.470 .

Scientific Research Applications

Oligonucleotide Synthesis

N-(2-cyanoethyl)-N-methylformamide: is utilized in the synthesis of oligonucleotides. It serves as a precursor for deoxyribonucleoside phosphoramidites , which are essential building blocks in the automated solid-phase synthesis of DNA strands . This process is fundamental for genetic research, diagnostics, and the development of nucleic acid-based therapeutics.

Organic Synthesis

In organic chemistry, this compound is used for the in situ preparation of various intermediates. Its application in the synthesis of complex organic molecules is crucial for developing pharmaceuticals and new materials .

Ligand Preparation

N-(2-cyanoethyl)-N-methylformamide: is involved in the preparation of ligands, particularly in the field of coordination chemistry. These ligands can bind to metals, forming complexes used in catalysis, material science, and molecular recognition .

Material Science

The compound is instrumental in the development of functionalized materials. For instance, it can be used to create thin films with specific properties, which have applications in electronics and sensor technology .

Mechanism of Action

Target of Action

N-(2-cyanoethyl)-N-methylformamide is primarily involved in the synthesis of oligonucleotides . It acts as a phosphitylating agent, targeting the hydroxyl groups present in nucleosides during the synthesis process . The compound’s primary role is to facilitate the formation of phosphoramidites, which are essential building blocks in the creation of oligonucleotides .

Mode of Action

The interaction of N-(2-cyanoethyl)-N-methylformamide with its targets involves the conversion of protected nucleosides to phosphoramidites . This process is achieved through the compound’s ability to act as a phosphitylating agent, enabling the sequential addition of new bases to the DNA chain in a controlled and efficient manner .

Biochemical Pathways

N-(2-cyanoethyl)-N-methylformamide plays a crucial role in the phosphoramidite chemistry pathway, which is a standard method for the synthesis of oligonucleotides . This pathway involves the activation of phosphoramidites for coupling to a 5’-hydroxyl group of an oligonucleotide, a process in which N-(2-cyanoethyl)-N-methylformamide is instrumental .

Pharmacokinetics

The compound’s stability allows for sustained elevations of concentrations in tissues, leading to a decreased rate of elimination compared to other similar compounds .

Result of Action

The primary result of N-(2-cyanoethyl)-N-methylformamide’s action is the successful synthesis of oligonucleotides . By acting as a phosphitylating agent, the compound facilitates the formation of phosphoramidites, enabling the sequential addition of new bases to the DNA chain . This process results in the creation of oligonucleotides, which are essential for various biological and therapeutic applications .

Action Environment

The efficacy and stability of N-(2-cyanoethyl)-N-methylformamide are influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature and pH levels . Additionally, the presence of other chemical agents in the environment can also impact the compound’s action, as they may interact with N-(2-cyanoethyl)-N-methylformamide or its targets .

Safety and Hazards

Phosphoramidites can be hazardous. For example, “2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It catches fire spontaneously if exposed to air and causes severe skin burns and eye damage .

Future Directions

The vision for phosphoramidite technology is direct integration into DNA synthesizers thereby omitting manual synthesis and storage of phosphoramidites .

properties

IUPAC Name

N-(2-cyanoethyl)-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7(5-8)4-2-3-6/h5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIARTJEBSBYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanoethyl)-N-methylformamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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